molecular formula C11H12O2 B1314487 (2E)-3-(3,4-dimethylphenyl)acrylic acid CAS No. 60521-25-7

(2E)-3-(3,4-dimethylphenyl)acrylic acid

Cat. No.: B1314487
CAS No.: 60521-25-7
M. Wt: 176.21 g/mol
InChI Key: FUVFAUBWEXSLEY-AATRIKPKSA-N
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Description

(2E)-3-(3,4-dimethylphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethylphenyl)acrylic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methyl groups, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzoic acid

    Reduction: Formation of 3,4-dimethylphenylpropionic acid

    Substitution: Formation of halogenated derivatives like 3,4-dimethylbromobenzene

Scientific Research Applications

(2E)-3-(3,4-dimethylphenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethylphenyl)acrylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

    Receptor Modulation: Interaction with cell surface receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

    Cinnamic Acid: Similar structure but lacks the methyl substitutions on the phenyl ring.

    3,4-Dimethylcinnamic Acid: Similar structure with additional methyl groups on the phenyl ring.

    Phenylacrylic Acid: Lacks the methyl substitutions on the phenyl ring.

Uniqueness: (2E)-3-(3,4-dimethylphenyl)acrylic acid is unique due to the presence of methyl groups at the 3 and 4 positions on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVFAUBWEXSLEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543511
Record name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60521-25-7
Record name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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